



In-Depth Technical Guide on 4-[3-(Benzyloxy)phenyl]phenylacetic Acid

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Compound of Interest

4-[3Compound Name: (Benzyloxy)phenyl]phenylacetic
acid

Cat. No.: B1289910 Get Quote

CAS Number: 893640-40-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-[3-

(Benzyloxy)phenyl]phenylacetic acid, a biphenylacetic acid derivative with potential applications in metabolic and inflammatory disorders. This document details its synthesis, physicochemical properties, and known biological activities, offering valuable information for researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	893640-40-9	[Vendor Information]
Molecular Formula	C21H18O3	[Vendor Information]
Molecular Weight	318.37 g/mol	[Vendor Information]
Appearance	White to off-white solid	[General knowledge]
Solubility	Soluble in organic solvents such as DMSO and methanol	[General knowledge]



Synthesis

The synthesis of **4-[3-(Benzyloxy)phenyl]phenylacetic acid** can be achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

- 4-Bromophenylacetic acid
- 3-(Benzyloxy)phenylboronic acid
- Palladium(II) acetate (Pd(OAc)2)
- Triphenylphosphine (PPh3)
- Sodium carbonate (Na2CO3)
- Toluene
- Water
- Ethyl acetate
- Brine

Procedure:

- In a round-bottom flask, dissolve 4-bromophenylacetic acid (1 equivalent) and 3-(benzyloxy)phenylboronic acid (1.2 equivalents) in a 2:1 mixture of toluene and water.
- Add sodium carbonate (2 equivalents) to the mixture.
- Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
- Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.



- Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Transfer the mixture to a separatory funnel and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 4-[3-(benzyloxy)phenyl]phenylacetic acid.

Logical Workflow for Suzuki-Miyaura Coupling:



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A schematic overview of the Suzuki-Miyaura coupling reaction workflow.

Biological Activity

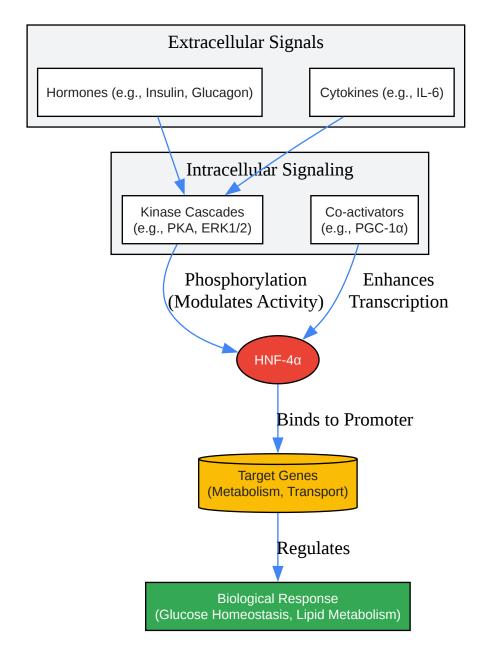
Phenylacetic acid derivatives are known to exhibit a range of biological activities. Based on available literature for structurally similar compounds, **4-[3-(Benzyloxy)phenyl]phenylacetic acid** is a candidate for investigation as a modulator of Hepatocyte Nuclear Factor 4-alpha (HNF-4α) and an inhibitor of aldose reductase.

Hepatocyte Nuclear Factor 4-alpha (HNF-4α) Modulation

HNF-4 α is a nuclear transcription factor that plays a crucial role in regulating genes involved in glucose and lipid metabolism.[1][2][3] Modulators of HNF-4 α have potential therapeutic applications in metabolic diseases such as type 2 diabetes.[4]

Signaling Pathway of HNF- 4α in Hepatic Gene Regulation:





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Simplified HNF- 4α signaling pathway in hepatocytes.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes activated during hyperglycemia. Inhibition of this enzyme is a therapeutic strategy to prevent diabetic complications such as neuropathy, nephropathy, and retinopathy.[5][6]

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay



Materials:

- Rat lens aldose reductase (partially purified)
- DL-Glyceraldehyde (substrate)
- NADPH (cofactor)
- Phosphate buffer (pH 6.2)
- 4-[3-(Benzyloxy)phenyl]phenylacetic acid (test compound)
- Quercetin (positive control)
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.
- Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO)
 or the positive control to the reaction mixture.
- Pre-incubate the mixture at room temperature for 10 minutes.
- Initiate the reaction by adding the substrate, DL-glyceraldehyde.
- Monitor the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADPH.
- Calculate the percentage of inhibition for each concentration of the test compound.
- Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7][8]

Conclusion



4-[3-(Benzyloxy)phenyl]phenylacetic acid is a compound of interest for researchers in the field of metabolic and inflammatory diseases. Its synthesis via Suzuki-Miyaura coupling is a well-established and efficient method. The potential for this compound to modulate HNF-4α and inhibit aldose reductase warrants further investigation through detailed in vitro and in vivo studies to fully elucidate its therapeutic potential. This guide provides a foundational understanding for scientists and professionals to build upon in their research endeavors.

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